2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Overview
Description
2-Amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride (2-AMPT) is a synthetic drug that was first synthesized in the late 1960s. It is a non-competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. 2-AMPT has been used in research to study the effects of MAO inhibition on behavior, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, was synthesized through various chemical reactions, showcasing its potential for diverse chemical applications (Zhou & Shu, 2002).
Antimicrobial Activity
- Novel thiazolidinone and acetidinone derivatives, including compounds similar to 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride, have demonstrated antimicrobial activity against various micro-organisms, indicating potential for developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
NMR Studies
- An NMR study of a novel 1,3,4-Oxadiazole derivative, structurally related to this compound, provided detailed insights into the molecular structure and behavior of such compounds (Ying-jun, 2012).
Antimalarial Activity
- Related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have been studied for their antimalarial activity, which could be relevant for the study of this compound in similar contexts (Werbel et al., 1986).
Antibacterial Agents
- Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which are structurally similar, have shown significant antibacterial activity, suggesting a potential area of application for this compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticonvulsant Activities
- Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed their potential as functionalized amino acid anticonvulsants, indicating the possibility of similar uses for this compound (Camerman et al., 2005).
Opioid Agonists
- A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to this compound, were studied for their opioid kappa agonist activities, which could hint at potential pharmacological applications for the compound (Barlow et al., 1991).
Herbicide Metabolism
- The metabolism of chloroacetamide herbicides, which share structural similarities with this compound, was investigated, suggesting possible agricultural applications or environmental impact studies for this compound (Coleman et al., 2000).
Wastewater Disinfection
- A study on the chlorination of atenolol, related to this compound, explored its reaction in simulated wastewater, indicating environmental and water treatment research relevance (DellaGreca et al., 2009).
Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity, suggesting a similar potential area of study for this compound (Chkirate et al., 2019).
Anticancer Agents
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents provide insights into the potential anticancer applications of structurally related compounds like this compound (Evren et al., 2019).
properties
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.ClH/c1-15(11-7-8-17-9-11)13(16)12(14)10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKREMUYAQSIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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